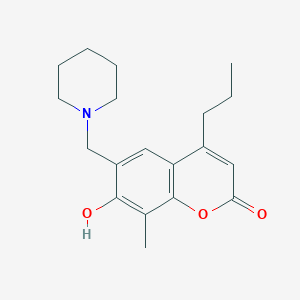
7-hydroxy-8-methyl-6-(1-piperidinylmethyl)-4-propyl-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-hydroxy-8-methyl-6-(1-piperidinylmethyl)-4-propyl-2H-chromen-2-one, also known as LY294002, is a synthetic compound that belongs to the class of isoquinolines. It is a potent inhibitor of phosphoinositide 3-kinases (PI3Ks), which are enzymes involved in various cellular processes, including cell growth, proliferation, and survival. LY294002 has been extensively studied for its potential therapeutic applications in several diseases, including cancer, diabetes, and neurodegenerative disorders.
作用机制
7-hydroxy-8-methyl-6-(1-piperidinylmethyl)-4-propyl-2H-chromen-2-one inhibits the activity of PI3Ks by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This leads to the inhibition of downstream signaling pathways, including the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and physiological effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. It can also improve insulin sensitivity and glucose uptake in skeletal muscle cells, leading to improved glucose homeostasis in diabetic patients. Additionally, this compound has been shown to have neuroprotective effects in various models of neurodegenerative diseases, including the inhibition of amyloid-beta-induced neurotoxicity in Alzheimer's disease.
实验室实验的优点和局限性
7-hydroxy-8-methyl-6-(1-piperidinylmethyl)-4-propyl-2H-chromen-2-one is a potent and selective inhibitor of PI3Ks, making it a valuable tool for studying the role of PI3Ks in various cellular processes. However, it has some limitations, including its potential off-target effects and the need for appropriate controls in experiments.
List as many
未来方向
As possible:
1. Development of more potent and selective PI3K inhibitors for therapeutic applications.
2. Investigation of the role of PI3Ks in other diseases, such as cardiovascular diseases and autoimmune disorders.
3. Identification of biomarkers for patient selection in clinical trials of PI3K inhibitors.
4. Combination therapy with other anticancer agents to enhance the efficacy of PI3K inhibitors.
5. Development of targeted drug delivery systems for PI3K inhibitors to improve their efficacy and reduce side effects.
6. Investigation of the potential role of PI3K inhibitors in immunotherapy for cancer.
7. Identification of new targets downstream of PI3Ks for therapeutic intervention.
合成方法
7-hydroxy-8-methyl-6-(1-piperidinylmethyl)-4-propyl-2H-chromen-2-one can be synthesized using various methods, including the reaction of 6-bromo-8-methyl-7-hydroxychromone with piperidine and formaldehyde, followed by alkylation of the resulting intermediate with propyl bromide. Another method involves the reaction of 6-bromo-8-methyl-7-hydroxychromone with piperidine and paraformaldehyde, followed by alkylation with 1-bromo-3-chloropropane.
科学研究应用
7-hydroxy-8-methyl-6-(1-piperidinylmethyl)-4-propyl-2H-chromen-2-one has been widely used as a pharmacological tool to study the role of PI3Ks in various cellular processes. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a potential anticancer agent. This compound has also been studied for its potential therapeutic applications in diabetes, as it can improve insulin sensitivity and glucose uptake in skeletal muscle cells. Additionally, this compound has been shown to have neuroprotective effects in various models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
7-hydroxy-8-methyl-6-(piperidin-1-ylmethyl)-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-3-7-14-11-17(21)23-19-13(2)18(22)15(10-16(14)19)12-20-8-5-4-6-9-20/h10-11,22H,3-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHIRGREKWFSBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=C(C(=C2C)O)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-ethyl-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5910357.png)
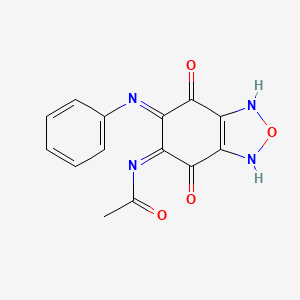

![1-hydroxy-3-methyl-2-(1-piperidinylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5910368.png)
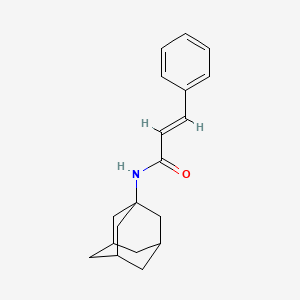

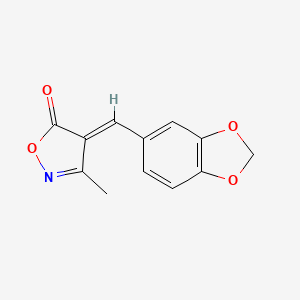
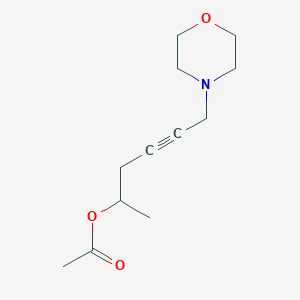
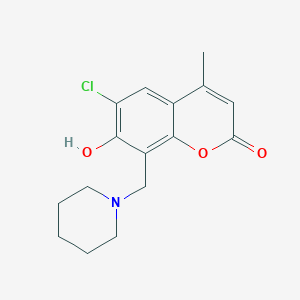
![2-acetyl-3-(4-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5910440.png)
![3-{4-(2-furylmethyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5910447.png)

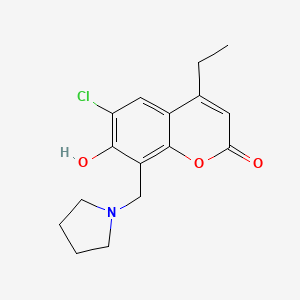
![3-hydroxy-4-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5910459.png)